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Compound of Interest

Compound Name: 5-Propylthiazole

Cat. No.: B15344472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 5-Propylthiazole. The document details predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized

experimental protocols for acquiring such spectra. This information is critical for the

identification, characterization, and quality control of 5-Propylthiazole in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 5-Propylthiazole. These

values are derived from established principles of spectroscopy and analysis of structurally

related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Propylthiazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15344472?utm_src=pdf-interest
https://www.benchchem.com/product/b15344472?utm_src=pdf-body
https://www.benchchem.com/product/b15344472?utm_src=pdf-body
https://www.benchchem.com/product/b15344472?utm_src=pdf-body
https://www.benchchem.com/product/b15344472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15344472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.7 Singlet 1H H2 (Thiazole ring)

~7.7 Singlet 1H H4 (Thiazole ring)

~2.8 Triplet 2H
-CH₂- (Propyl chain, α

to ring)

~1.7 Sextet 2H
-CH₂- (Propyl chain, β

to ring)

~0.9 Triplet 3H
-CH₃ (Propyl chain, γ

to ring)

Solvent: CDCl₃,

Reference: TMS at

0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Propylthiazole

Chemical Shift (δ) ppm Assignment

~152 C2 (Thiazole ring)

~148 C5 (Thiazole ring)

~138 C4 (Thiazole ring)

~30 -CH₂- (Propyl chain, α to ring)

~23 -CH₂- (Propyl chain, β to ring)

~13 -CH₃ (Propyl chain, γ to ring)

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 5-Propylthiazole
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretch (Thiazole ring)

2960-2850 Strong C-H stretch (Propyl chain)

~1600 Medium C=N stretch (Thiazole ring)

~1465 Medium C-H bend (CH₂)

~1375 Medium C-H bend (CH₃)

~1100 Medium Ring vibration

Sample Phase: Liquid film

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 5-Propylthiazole

m/z Relative Intensity Assignment

127 High [M]⁺ (Molecular Ion)

98 Medium [M - C₂H₅]⁺

84 Medium [M - C₃H₇]⁺

Ionization Method: Electron

Ionization (EI)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Actual experimental parameters may vary depending on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 5-Propylthiazole.

Methodology:
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Sample Preparation: A sample of 5-10 mg of 5-Propylthiazole is dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be

added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-10 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (typically 0-160 ppm) is used. Due to the lower natural abundance of ¹³C, a

larger number of scans and a longer acquisition time are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of 5-Propylthiazole.

Methodology:

Sample Preparation: For a liquid sample like 5-Propylthiazole, the easiest method is to

place a single drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to create a thin film.[1][2] Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the

ATR crystal.[1][2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Background Spectrum: A background spectrum of the empty sample holder (or clean salt

plates/ATR crystal) is recorded to subtract the absorbance of air (CO₂ and H₂O).
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Sample Spectrum: The prepared sample is placed in the spectrometer's sample

compartment, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.[2]

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation

pattern of 5-Propylthiazole.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatography (GC) system for volatile compounds, which separates the sample from any

impurities.

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing the loss of an electron to form a molecular ion ([M]⁺) and inducing

fragmentation.[3]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The peak with the highest m/z is typically the molecular ion, and its mass

provides the molecular weight of the compound.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5-Propylthiazole.
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Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

5-Propylthiazole Sample

Dissolve in CDCl3 Prepare Thin Film / ATR Introduce to GC-MS

Acquire 1H & 13C NMR Spectra Acquire IR Spectrum Acquire Mass Spectrum

Fourier Transform & Phasing Background Subtraction Generate Mass Spectrum Plot

Assign Chemical Shifts & Coupling Identify Functional Groups Determine Molecular Weight & Fragmentation

Structural Elucidation of 5-Propylthiazole

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 5-Propylthiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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